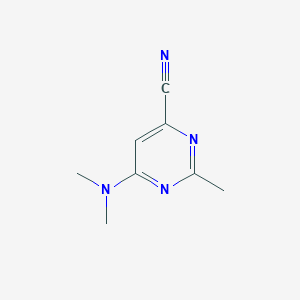![molecular formula C11H20N2O3 B1642430 3-[(3-アクリルアミドプロピル)ジメチルアンモニオ]プロパノエート CAS No. 79704-35-1](/img/structure/B1642430.png)
3-[(3-アクリルアミドプロピル)ジメチルアンモニオ]プロパノエート
概要
説明
3-[(3-Acrylamidopropyl)dimethylammonio]propanoate is a versatile chemical compound known for its unique structure and wide range of applications in scientific research. This compound is often utilized in various fields, including drug development, catalysis, and industrial processes.
科学的研究の応用
3-[(3-Acrylamidopropyl)dimethylammonio]propanoate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in industrial processes, such as catalysis and polymer production.
作用機序
Target of Action
It is known to be used as a cationic control agent in polymer materials .
Mode of Action
The compound interacts with its targets by improving the rheological properties and surface enhancement of polymer materials .
Biochemical Pathways
It is known to play a role in the preparation of emulsions, emulsion reactions, and the stabilization of colloidal systems .
Result of Action
It is known to enhance the surface properties and rheological behavior of polymer materials .
Action Environment
It is known that the compound should be stored under inert gas and should avoid light, moisture (hygroscopic), and heat .
準備方法
The synthesis of 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate involves several steps. One common synthetic route includes the reaction of 1,3-propane sultone with N-(3-dimethylaminopropyl)methacrylamide. The reaction typically occurs under controlled conditions, with a temperature of around 190°C (dec.) . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
3-[(3-Acrylamidopropyl)dimethylammonio]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under basic conditions to form substituted products.
類似化合物との比較
3-[(3-Acrylamidopropyl)dimethylammonio]propanoate can be compared with similar compounds such as:
- N,N-Dimethyl-N-(3-methacrylamidopropyl)-N-(3-sulfopropyl)ammonium betaine
- 3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate These compounds share similar structural features but differ in their specific functional groups and properties, making 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate unique in its applications and reactivity .
特性
IUPAC Name |
3-[dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-10(14)12-7-5-8-13(2,3)9-6-11(15)16/h4H,1,5-9H2,2-3H3,(H-,12,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMTHGHDYCNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C=C)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79704-36-2 | |
| Record name | Poly(carboxybetaine acrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79704-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501303484 | |
| Record name | Poly(carboxybetaine acrylamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79704-36-2 | |
| Record name | Poly(carboxybetaine acrylamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-butylN-[2-(dimethylamino)-2-oxoethyl]carbamate](/img/structure/B1642378.png)
![5a,6,7,8,9,10,11,11a-Octahydro-5H-cyclooct[b]indole](/img/structure/B1642385.png)





